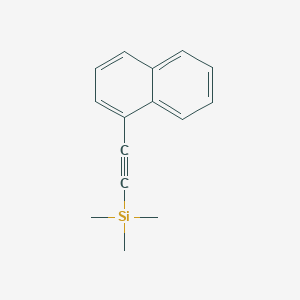

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene

Description

Significance of Aryl- and Silylethynes as Advanced Synthons

Aryl- and silylethynes, the class of compounds to which 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene belongs, are considered advanced synthons in organic chemistry for several key reasons. The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation.

The trimethylsilyl (B98337) (TMS) group plays a crucial role as a "protecting group" for the terminal alkyne. gelest.comccspublishing.org.cn Acetylene (B1199291) gas itself is difficult to handle, but converting it to a liquid, silyl-protected form like trimethylsilylacetylene (B32187) makes it a much more convenient reagent. chemicalbook.com This protection prevents the acidic acetylenic proton from undergoing unwanted reactions. The silyl (B83357) group is stable under many reaction conditions, such as those used in cross-coupling reactions, but can be easily removed when desired using reagents like fluoride (B91410) ions (e.g., TBAF) or basic conditions (e.g., K₂CO₃/MeOH), regenerating the terminal alkyne for further transformations. gelest.comnih.gov

The presence of the silyl group also offers steric and electronic advantages. It can influence the regioselectivity of reactions at the carbon-carbon triple bond and provides access to a wide variety of substituted silylacetylenes. nih.gov These compounds are workhorses in modern carbon-carbon bond-forming reactions, most notably the Sonogashira and Stille cross-coupling reactions. nih.govgelest.com In a typical Sonogashira coupling, the C-H bond of a terminal alkyne reacts with an aryl halide. Using a silyl-protected alkyne like this compound allows for precise control. One can first perform a coupling reaction at a different site on the naphthalene (B1677914) ring, leaving the protected alkyne untouched, and then deprotect it to reveal a reactive terminal alkyne for a subsequent coupling step. This stepwise approach is fundamental to building complex molecular architectures. gelest.com

Historical Development and Evolution of Naphthalene-Derived Acetylenes

The story of naphthalene-derived acetylenes begins with the discovery of their core component, naphthalene. In the early 1820s, English chemist John Kidd first isolated a white crystalline solid with a pungent odor from the distillation of coal tar. numberanalytics.comencyclopedia.comguidechem.com This substance was named "naphthaline." guidechem.com Its chemical formula was later determined by Michael Faraday in 1826, and its structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later. guidechem.com For many years, coal tar remained the primary source of naphthalene. encyclopedia.comijrpr.com

The development of methods to functionalize the stable naphthalene ring was a key step toward creating derivatives like acetylenes. The synthesis of 1-ethynylnaphthalene (B95080), the direct precursor to the subject compound (after silylation), can be achieved on a large scale from 1-bromonaphthalene, which is itself derived from naphthalene. researchgate.net This highlights a classic path in organic synthesis: starting from a readily available bulk chemical and performing a series of transformations to build up molecular complexity.

Early research into combustion chemistry also shed light on the formation of such molecules. Studies on the reaction of naphthyl radicals with acetylene under high-temperature conditions showed the formation of 1- and 2-ethynylnaphthalenes, providing insight into their natural occurrence in certain environments and the fundamental reactivity of the naphthalene system. nih.gov The evolution from isolating a simple aromatic hydrocarbon to designing multi-functionalized derivatives like this compound showcases the progress in synthetic organic chemistry, enabling the creation of tailored building blocks for specific applications.

Overview of Current Research Trajectories for this compound

Current research involving this compound and related aryl-silylethynes primarily focuses on their use as key intermediates in the synthesis of complex organic structures and functional materials.

One major area of application is in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing C-C bonds. The acyl Sonogashira reaction, for example, couples an acyl chloride with a terminal alkyne. mdpi.com It has been shown that trimethylsilylacetylene reacts efficiently with various aroyl chlorides, and by extension, this compound can be used to synthesize naphthoyl-alkyne derivatives, which are precursors to various heterocyclic compounds. mdpi.com

The compound also serves as a building block for creating larger polycyclic aromatic hydrocarbons (PAHs) and molecular machines. For instance, the synthesis of sterically hindered anthracenes and triptycenes, which have been studied as molecular brakes and gears, often involves the coupling of an anthracene (B1667546) core with aryl groups. nih.gov The synthesis of 9-(1-naphthyl)-10-phenylanthracene demonstrates the coupling of a naphthalene unit to a larger aromatic system, a transformation where a reagent like this compound could serve as a precursor after conversion to a suitable coupling partner (e.g., a boronic acid or stannane). nih.gov

Furthermore, the ethynylnaphthalene moiety is of interest in materials science for creating rigid, conjugated systems for potential use in electronics and optics. lookchem.com The ability to polymerize acetylene units or incorporate them into larger conjugated polymers is an active area of research. researchgate.net Additionally, the study of ethynyl-substituted naphthalenes in astrophysics, where researchers search for their rotational spectra in interstellar space, represents a unique and fascinating research trajectory for these molecules. oup.com

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(2-naphthalen-1-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Si/c1-16(2,3)12-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATBCTJRCLNXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403302 | |

| Record name | 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104784-51-2 | |

| Record name | 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1 Naphthyl 2 Trimethylsilyl Acetylene

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient routes to form carbon-carbon bonds. acs.org The synthesis of aryl alkynes, such as 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene, heavily relies on these powerful methods. kaust.edu.sa

The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is the most common method for synthesizing this compound. jk-sci.com The typical procedure involves reacting a 1-halonaphthalene, such as 1-iodonaphthalene or 1-bromonaphthalene, with trimethylsilylacetylene (B32187) (TMSA). wikipedia.orgharvard.edu The reaction is catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst, in the presence of an amine base like triethylamine or diisopropylamine. researchgate.netnrochemistry.com

The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf (triflate) > Br >> Cl. wikipedia.orgnrochemistry.com Consequently, 1-iodonaphthalene is a more reactive substrate than 1-bromonaphthalene, often allowing the reaction to proceed under milder conditions, such as at room temperature. wikipedia.orgnrochemistry.com The use of TMSA is advantageous as the trimethylsilyl (B98337) group acts as a protecting group, preventing unwanted side reactions like the homocoupling of acetylene (B1199291) (Glaser coupling) and allowing for the synthesis of unsymmetrical acetylenes. gold-chemistry.orgsethanandramjaipuriacollege.inwikipedia.org

A typical reaction setup involves the sequential addition of the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), the copper(I) co-catalyst (typically CuI), the amine base, and TMSA to a solution of the 1-halonaphthalene in a suitable solvent like tetrahydrofuran (THF). nrochemistry.com

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Typical Conditions | Yield |

|---|---|---|---|---|---|

| 1-Iodonaphthalene | Trimethylsilylacetylene (TMSA) | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Room Temperature | High |

| 1-Bromonaphthalene | Trimethylsilylacetylene (TMSA) | Pd(PPh₃)₄, CuI | Diisopropylamine/THF | Reflux | Good to High |

Optimizing the catalytic system is crucial for achieving high yields, minimizing side products, and ensuring process efficiency. Key parameters for optimization include the choice of palladium catalyst and its supporting ligand, the solvent, the base, and the copper co-catalyst. sci-hub.box

Ligands: The ligand bound to the palladium center significantly influences the catalyst's stability and reactivity. libretexts.org While standard phosphine ligands like triphenylphosphine (PPh₃) are commonly used, more sterically hindered or electron-rich ligands can enhance catalytic activity. libretexts.orgresearchgate.net For instance, bulky phosphine ligands can facilitate the crucial oxidative addition step in the catalytic cycle. libretexts.org In some cases, specialized ligands such as tri(1-naphthyl)phosphine have been explored for Sonogashira couplings. researchgate.net Copper-free Sonogashira reactions have also been developed, often employing palladium-nitrogen complexes or specific phosphine ligands in combination with a strong base to circumvent issues associated with the copper co-catalyst, such as alkyne homocoupling. gold-chemistry.orgsethanandramjaipuriacollege.innih.gov

Solvents: The choice of solvent can dramatically affect reaction rates and yields. lucp.net A variety of solvents have been screened for Sonogashira reactions, including amine bases themselves (e.g., triethylamine), and co-solvents like THF, dimethylformamide (DMF), and ethyl acetate. jk-sci.comacs.org The solvent's polarity and ability to dissolve the reactants and catalytic species are important considerations. lucp.net For industrial applications, greener solvents are increasingly being investigated. d-nb.info

Co-catalysts and Additives: Copper(I) iodide is the most common co-catalyst, believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.orgsethanandramjaipuriacollege.in The quantity of the copper catalyst can have a significant impact on the reaction's performance. sci-hub.box However, its presence can also lead to the formation of diynes via Glaser coupling, an undesirable side reaction. gold-chemistry.orgsethanandramjaipuriacollege.in Optimization studies often focus on minimizing the amount of copper catalyst or developing copper-free protocols. acs.orgnih.gov

| Parameter | Common Choice(s) | Optimization Goal | Considerations |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | Increase activity, reduce loading | Air/moisture stability, cost nih.gov |

| Ligand | Triphenylphosphine (PPh₃), Xphos | Enhance stability and reactivity | Steric bulk, electron-donating properties libretexts.orgorganic-chemistry.org |

| Co-catalyst | Copper(I) Iodide (CuI) | Minimize loading, avoid homocoupling | Can be eliminated in "copper-free" protocols sethanandramjaipuriacollege.in |

| Solvent | Triethylamine, THF, DMF, Ethyl Acetate | Improve solubility, increase rate | Polarity, boiling point, green chemistry aspects lucp.netacs.org |

| Base | Triethylamine, Diisopropylamine, Piperidine | Neutralize HX, facilitate alkyne deprotonation | Strength, volatility, can act as solvent |

Transitioning a synthetic route from a laboratory setting to a large-scale industrial process introduces several challenges. acs.orgsci-hub.box For the Sonogashira coupling synthesis of this compound, key considerations include cost, safety, robustness, and purity of the final product. sci-hub.boxacs.org

Process development often involves using Design of Experiments (DoE) to systematically study the impact of various factors like catalyst loading, temperature, and reactant stoichiometry on the reaction's outcome. sci-hub.box The goal is to develop a robust process that consistently delivers the product within the required quality specifications. acs.org

Minimizing the levels of expensive and toxic heavy metals like palladium and copper in the final product is a major focus. sci-hub.boxacs.org This often requires developing efficient purification strategies, such as treatment with activated carbon or metal scavengers. acs.orgsilicycle.com Reducing catalyst loading without compromising reaction efficiency is a primary objective to make the process more economical. sci-hub.boxacs.org Effective de-oxygenation of the reaction mixture is also critical, as oxygen can lead to catalyst poisoning and promote unwanted side reactions. sci-hub.boxacs.org

For large-scale syntheses, ensuring that all components, particularly solid catalysts like CuI, are well-suspended in the reaction mixture is crucial for consistent results. acs.org The choice of solvent is also re-evaluated based on factors like cost, safety, and ease of removal during workup. acs.org

Alternative Synthetic Routes to Naphthyl-Silylethynes

While Sonogashira coupling is the dominant method, other synthetic strategies can be employed to produce naphthyl-silylethynes, often starting from different naphthalene (B1677914) precursors.

An important alternative to cross-coupling reactions is the Corey-Fuchs reaction. organic-chemistry.orgwikipedia.org This two-step method allows for the conversion of an aldehyde into a terminal alkyne. organic-chemistry.org For the synthesis of a precursor to this compound, one could start with 1-naphthaldehyde.

The process involves two main steps:

Dibromo-olefination: 1-Naphthaldehyde is reacted with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to form 1-(2,2-dibromovinyl)naphthalene. wikipedia.orgnih.gov

Rearrangement and Alkynylation: The resulting dibromoalkene is treated with a strong base, such as n-butyllithium (n-BuLi). This induces an elimination and rearrangement (the Fritsch–Buttenberg–Wiechell rearrangement) to form a lithium acetylide. wikipedia.org This intermediate can then be quenched with a silylating agent like trimethylsilyl chloride (TMSCl) to yield the final product, this compound.

Multicomponent reactions (MCRs), where multiple starting materials react in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. nih.gov While a specific one-pot, multicomponent reaction for the direct synthesis of this compound is not widely documented, related strategies for other aryl alkynes suggest potential pathways.

One such strategy involves a "one-pot" Sonogashira coupling sequence. organic-chemistry.orgchemrxiv.org For instance, it is possible to combine the deprotection of a silyl-protected alkyne and a subsequent Sonogashira coupling in a single pot. chemrxiv.org A hypothetical one-pot synthesis could involve the in-situ generation of a naphthyl halide or triflate followed by a Sonogashira coupling, though this is less common.

More relevant are one-pot procedures for creating unsymmetrical diarylalkynes, which often use trimethylsilylacetylene as a key building block. organic-chemistry.orgscispace.com A general approach involves a sequence of Sonogashira coupling with TMSA, in-situ deprotection of the silyl (B83357) group, and a second Sonogashira coupling with a different aryl halide. organic-chemistry.org While not a true multicomponent reaction in the sense of combining three or more distinct starting materials into a single core structure, these one-pot sequential reactions streamline the synthesis process by avoiding the isolation of intermediates. chemrxiv.org

Preparation of Key Precursor Materials

Synthesis of 1-Iodonaphthalene

1-Iodonaphthalene can be prepared through several methods, with two common routes starting from either naphthalene or 1-naphthaleneboronic acid.

One method involves the direct iodination of naphthalene. This can be achieved by reacting naphthalene with potassium bromate and potassium iodide in a mixture of acetic acid and water, followed by the addition of hydrochloric acid. The reaction mixture is heated to facilitate the electrophilic substitution of a hydrogen atom on the naphthalene ring with an iodine atom.

Another approach is the iodination of 1-naphthaleneboronic acid. In this procedure, 1-naphthaleneboronic acid is reacted with molecular iodine in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction is heated to drive the conversion to 1-iodonaphthalene.

The table below summarizes the key reagents and conditions for these two synthetic routes to 1-iodonaphthalene.

| Starting Material | Reagents | Solvent | Conditions |

| Naphthalene | KBrO₃, KI, HCl | Acetic acid, Water | Heating (e.g., 80°C) |

| 1-Naphthaleneboronic acid | I₂, K₂CO₃ | Acetonitrile | Heating (e.g., 80°C) |

Synthesis of (Trimethylsilyl)acetylene

(Trimethylsilyl)acetylene is a crucial reagent that serves as a stable and easily handleable substitute for gaseous acetylene. Its synthesis typically involves the reaction of a strong base with acetylene to form an acetylide, which then reacts with a trimethylsilyl halide.

A common laboratory-scale preparation involves the deprotonation of acetylene using a Grignard reagent, such as ethylmagnesium bromide or butylmagnesium chloride, in an ethereal solvent like tetrahydrofuran (THF). The resulting ethynylmagnesium halide is then treated with trimethylsilyl chloride to yield (trimethylsilyl)acetylene.

Alternatively, an organolithium reagent like n-butyllithium can be used to deprotonate acetylene, forming lithium acetylide. Subsequent reaction with trimethylsilyl chloride affords the desired product. These reactions are typically performed at low temperatures to control their reactivity.

The following table outlines the key components for the synthesis of (trimethylsilyl)acetylene.

| Acetylene Source | Deprotonating Agent | Silylating Agent | Solvent |

| Acetylene gas | Ethylmagnesium bromide | Trimethylsilyl chloride | Tetrahydrofuran |

| Acetylene gas | n-Butyllithium | Trimethylsilyl chloride | Tetrahydrofuran |

Reactivity and Transformational Chemistry of 1 1 Naphthyl 2 Trimethylsilyl Acetylene

Desilylation Reactions for Terminal Alkyne Generation

The cleavage of the C(sp)-Si bond in 1-(1-naphthyl)-2-(trimethylsilyl)acetylene is a fundamental transformation that unmasks the terminal alkyne, 1-ethynylnaphthalene (B95080). sigmaaldrich.comscientificlabs.com This process is critical as the TMS group not only protects the reactive terminal C-H bond but also enhances the solubility and stability of the compound. thieme-connect.com The desilylation can be achieved under various conditions, most commonly involving basic or fluoride-based reagents.

Base-Mediated Hydrolysis and Fluoride-Induced Cleavage

The removal of the trimethylsilyl (B98337) group to yield the terminal alkyne is readily accomplished through several methods.

Base-Mediated Hydrolysis: This method involves the treatment of the silylated alkyne with a base in a protic solvent. The reaction proceeds via nucleophilic attack of a hydroxide (B78521) or alkoxide ion on the silicon atom, leading to the cleavage of the silicon-carbon bond. Common bases used for this purpose include potassium carbonate in methanol (B129727) or sodium hydroxide. nih.govrsc.org This approach is valued for its operational simplicity and the use of inexpensive reagents.

Fluoride-Induced Cleavage: Fluoride (B91410) ions exhibit a high affinity for silicon, forming strong Si-F bonds. This property is exploited for the efficient cleavage of the C-Si bond in alkynylsilanes. nih.gov Reagents such as tetra-n-butylammonium fluoride (TBAF) are highly effective for this transformation, often providing rapid and clean conversion to the terminal alkyne under mild conditions. wikipedia.orgchemicalbook.com The reaction is driven by the formation of the thermodynamically stable fluorotrimethylsilane.

| Method | Typical Reagents | Key Features |

|---|---|---|

| Base-Mediated Hydrolysis | K₂CO₃/MeOH, NaOH/H₂O | Cost-effective, straightforward procedure. |

| Fluoride-Induced Cleavage | Tetra-n-butylammonium fluoride (TBAF) | High efficiency, mild reaction conditions, rapid conversion. wikipedia.orgchemicalbook.com |

Applications of Desilylation in Subsequent Functionalization

The generation of 1-ethynylnaphthalene via desilylation opens up a vast array of synthetic possibilities, as the terminal alkyne is a versatile building block for constructing more complex molecules. sigmaaldrich.comscientificlabs.comsigmaaldrich.com The reactive C-H bond can be deprotonated to form an acetylide anion, which is a potent nucleophile for forming new carbon-carbon bonds. libretexts.org

A significant application is in the synthesis of extended π-conjugated systems. For instance, the freshly prepared 1-ethynylnaphthalene can undergo palladium-catalyzed coupling reactions, such as the Sonogashira coupling, with aryl or vinyl halides. nih.gov A notable example is the synthesis of bis-6,6′-(ethynyl-1-naphthalene)-2,2′-bipyridine, a complex ligand, which utilizes 1-ethynylnaphthalene as a key starting material. sigmaaldrich.comscientificlabs.comsigmaaldrich.com Furthermore, the terminal alkyne can participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to form highly stable triazole rings, a valuable scaffold in medicinal chemistry and materials science. nih.gov

Transition Metal-Catalyzed Transformations of the Alkyne Moiety

Transition metal catalysis provides a powerful platform for the functionalization of the alkyne in this compound. These reactions can proceed either after a desilylation step to form the terminal alkyne or, in some cases, directly with the silylated compound.

Further Cross-Coupling Reactions

Cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon bonds. The naphthylacetylene framework is a valuable component in the synthesis of organic materials and complex molecules.

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgjk-sci.com This reaction is a cornerstone for the synthesis of substituted alkynes and has been widely employed to create extended conjugated systems. researchgate.net

In the context of this compound, two main strategies are employed:

Two-Step, One-Pot Sequence: The TMS group is first removed in situ using a base or a fluoride source, generating the terminal 1-ethynylnaphthalene. This is immediately followed by the addition of an aryl halide and the Pd/Cu catalyst system to effect the cross-coupling. wikipedia.org

Direct Coupling: Certain modified protocols allow for the direct coupling of the silylated alkyne with an aryl halide, bypassing the need for a separate deprotection step. mdpi.org This can be advantageous by reducing the number of synthetic operations.

These approaches enable the linking of the 1-naphthylethynyl unit to other aromatic or vinylic systems, leading to molecules with tailored electronic and photophysical properties. nih.govresearchgate.net

| Strategy | Description | Catalyst System | Example Application |

|---|---|---|---|

| Deprotection then Coupling | Removal of TMS group followed by coupling of the resulting terminal alkyne. wikipedia.org | Pd(PPh₃)₂Cl₂/CuI, Base (e.g., Et₂NH) jk-sci.com | Synthesis of unsymmetrically substituted diarylacetylenes. nih.gov |

| Direct Coupling | Direct reaction of the silylated alkyne with an aryl halide. mdpi.org | Pd(OAc)₂, Phosphine Ligand (e.g., P(o-tolyl)₃) mdpi.org | Streamlined synthesis of disubstituted acetylenes. mdpi.org |

While the Sonogashira reaction is the most direct method for functionalizing terminal alkynes, analogues of Stille and Suzuki couplings can also be utilized to incorporate the naphthylacetylene motif.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. wikipedia.org For alkynes, this typically involves an alkynylstannane. A relevant analogue involves the use of 1-(tributylstannyl)-2-(trimethylsilyl)acetylene, where the palladium catalyst selectively activates the C-Sn bond for coupling, leaving the C-Si bond intact. nih.gov This demonstrates the differential reactivity that can be exploited in complex syntheses. The resulting silylated product can then be desilylated if needed.

Suzuki Coupling: The Suzuki reaction is a versatile palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide. organic-chemistry.orgwikipedia.orglibretexts.org To involve the alkyne moiety in a Suzuki-type reaction, it must first be converted into an alkynylboron species. Alternatively, a haloalkyne can be coupled with a boronic acid. For instance, bromoethynyltrimethylsilane can undergo Suzuki coupling with vinylboronic acids, showcasing a pathway to silylated conjugated enynes. gelest.com This strategy, applied to the naphthyl system, would provide a powerful method for constructing complex architectures.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. For this compound, the triple bond can participate in various cycloaddition pathways.

[2+1] Cycloadditions for Silylcyclopropene Formation

While specific examples of [2+1] cycloaddition reactions involving this compound to form the corresponding silylcyclopropene are not extensively documented in the literature, the general reaction class is a known pathway for the synthesis of cyclopropenes from alkynes. This transformation typically involves the addition of a carbene or a carbene equivalent across the triple bond. The resulting silylcyclopropenes are versatile synthetic intermediates.

Utility as an Acetylene (B1199291) Equivalent in Diels-Alder Reactions

In Diels-Alder reactions, silylated alkynes can serve as synthetic equivalents of acetylene, leading to the formation of bicyclic adducts which can be further elaborated. The trimethylsilyl group in this compound can be removed under specific conditions after the cycloaddition, effectively yielding a product derived from the formal [4+2] cycloaddition with acetylene itself. wikipedia.org

The general mechanism for a Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the silylated alkyne). masterorganicchemistry.com The reaction of this compound with a diene, such as cyclopentadiene, would be expected to yield a bicyclic adduct. The bulky trimethylsilyl and naphthyl groups can influence the stereochemical outcome of the reaction. masterorganicchemistry.com At elevated temperatures, the Diels-Alder reaction can be reversible, a phenomenon known as the retro-Diels-Alder reaction. masterorganicchemistry.com

Hydrosilylation and Other Addition Reactions to the Triple Bond

Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond. This reaction is a common method for the synthesis of vinylsilanes and is typically catalyzed by transition metal complexes, with platinum, rhodium, and ruthenium being common choices. mdpi.commdpi.com The regioselectivity of the hydrosilylation of terminal alkynes can lead to three possible isomers: α-addition (Markovnikov), β-trans-addition (anti-Markovnikov), and β-cis-addition products.

For an internal alkyne like this compound, hydrosilylation would result in the formation of a trisubstituted vinylsilane. The regioselectivity would be dictated by the electronic and steric effects of the naphthyl and trimethylsilyl substituents, as well as the nature of the catalyst and the silane (B1218182) used. While general principles of alkyne hydrosilylation are well-understood, specific data on the hydrosilylation of this compound, including catalyst performance and product distribution, is not extensively reported.

Functionalization of the Naphthalene (B1677914) Moiety

The naphthalene ring system in this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing ethynyltrimethylsilyl substituent and the inherent reactivity of the naphthalene core. Generally, the α-positions (C4, C5, and C8) and β-positions (C2, C3, C6, and C7) of the naphthalene ring exhibit different reactivities. researchgate.net

Methods for the regioselective functionalization of naphthalene derivatives often rely on directing groups to control the position of the incoming substituent. researchgate.netnih.gov For instance, bromination of naphthalene can lead to a mixture of isomers, and the product distribution can be influenced by the reaction conditions and the presence of catalysts. umich.edumdpi.com While a variety of methods exist for the functionalization of naphthalenes, specific studies detailing the functionalization of the naphthalene ring in this compound are not prevalent in the reviewed literature. umich.edursc.orgresearchgate.net

Influence of the Trimethylsilyl Group on Regioselectivity and Stereoselectivity

The trimethylsilyl group exerts a significant influence on the reactivity of the adjacent triple bond. Its large steric bulk can direct the approach of reagents to the less hindered face of the alkyne, thereby controlling the stereoselectivity of addition reactions.

In terms of regioselectivity, the silicon atom can stabilize a developing positive charge on the β-carbon atom (the β-silyl effect). This electronic effect can influence the orientation of unsymmetrical reagents adding across the triple bond. For instance, in electrophilic additions, the electrophile would be expected to add to the carbon atom bearing the naphthyl group, leading to the formation of a vinyl cation stabilized by the β-silyl group.

While the general principles of steric and electronic control by silyl (B83357) groups are well-established in alkyne chemistry, specific quantitative data and detailed mechanistic studies on the influence of the trimethylsilyl group on the regioselectivity and stereoselectivity of reactions involving this compound are not widely available in the scientific literature.

Advanced Spectroscopic Characterization and Elucidation of 1 1 Naphthyl 2 Trimethylsilyl Acetylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds, offering precise information about the hydrogen, carbon, and silicon atomic environments within 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region corresponding to the naphthyl protons and the aliphatic region for the trimethylsilyl (B98337) (TMS) group protons.

The nine protons of the trimethylsilyl group are chemically equivalent and therefore appear as a sharp, high-intensity singlet. Due to the electropositive nature of the silicon atom, this signal is found in the upfield region of the spectrum, typically around δ 0.3-0.4 ppm .

The seven protons of the 1-naphthyl group produce a complex multiplet pattern in the downfield region, generally between δ 7.4 and 8.5 ppm . The exact chemical shifts and coupling patterns are determined by the substitution pattern on the naphthalene (B1677914) ring. The proton at the C8 position often experiences deshielding due to its peri-interaction with the substituent at C1, causing it to appear at the lowest field.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -Si(CH₃)₃ | 0.3 - 0.4 | Singlet | 9H |

| Naphthyl-H | 7.4 - 8.5 | Multiplet | 7H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton of the molecule.

The trimethylsilyl group exhibits a single resonance at a high-field position, typically around δ 0.0 ppm . The carbons of the acetylenic bond (C≡C) are characteristic. For aryl-substituted silylalkynes, the Si-C≡ carbon atom resonates around δ 93-106 ppm , while the ≡C-Aryl carbon appears slightly further downfield. rsc.org

The ten carbon atoms of the naphthyl ring produce a series of signals in the aromatic region, from approximately δ 120 to 135 ppm . The quaternary carbons, including the one attached to the acetylenic group (C1) and the ring-junction carbons (C4a, C8a), are typically of lower intensity. For instance, in related compounds like trimethyl(2-(pyren-4-yl)ethynyl)silane, the aromatic carbons span a wide range, which is also expected for the naphthyl analogue. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -Si(C H₃)₃ | ~ 0.0 |

| -C ≡C-SiMe₃ | 93 - 106 |

| Naphthyl-C ≡C- | 95 - 110 |

| Naphthyl Carbons | 120 - 135 |

Silicon-29 (²⁹Si) NMR Studies for Silyl (B83357) Group Characterization

²⁹Si NMR spectroscopy is a powerful, though less common, tool specifically for analyzing organosilicon compounds. It provides direct information about the chemical environment of the silicon atom. huji.ac.il The chemical shift range for ²⁹Si is extensive, allowing for sensitive discrimination of different silicon environments. pascal-man.com

For trimethylsilyl groups attached to an sp-hybridized carbon, as in this compound, the ²⁹Si chemical shift is expected in a characteristic range. In analogous compounds like [tris(trimethylsilyl)methyl]silanes, the silicon atoms of the trimethylsilyl groups show resonances in a narrow range, demonstrating the diagnostic power of this technique. umich.edu The spectrum is typically recorded with proton decoupling, resulting in a single sharp line for the silicon atom in the title compound. The expected chemical shift would fall within the established range for arylethynyltrimethylsilanes, which is approximately δ -15 to -20 ppm relative to tetramethylsilane (B1202638) (TMS).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure.

The most diagnostic feature is the stretching vibration of the internal alkyne (C≡C) bond. For trimethylsilyl-substituted alkynes, this band is typically observed in the region of 2150-2175 cm⁻¹ . rsc.org This absorption is expected to be sharp, though it may be of weak to medium intensity.

Other significant absorptions include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹ (e.g., 3050-3070 cm⁻¹).

Aliphatic C-H stretching: From the methyl groups of the TMS moiety, appearing just below 3000 cm⁻¹ (e.g., 2960-2900 cm⁻¹).

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring.

Si-C stretching and CH₃ rocking/deformation: Strong bands associated with the trimethylsilyl group are expected around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking/stretching). rsc.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Naphthyl C-H | Stretching | 3050 - 3070 |

| Methyl C-H | Stretching | 2960 - 2900 |

| Alkyne C≡C | Stretching | 2150 - 2175 |

| Naphthyl C=C | Stretching | 1600 - 1450 |

| Si-CH₃ | Symmetric Deformation | ~ 1250 |

| Si-C | Rocking/Stretching | ~ 840 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, and it is particularly sensitive to non-polar bonds. The key feature in the Raman spectrum of this compound is the carbon-carbon triple bond stretch.

For internal alkynes, especially those conjugated with an aromatic system, the C≡C stretching mode gives rise to a strong and sharp signal. rsc.orgresearchgate.net This signal is expected to appear around 2150-2200 cm⁻¹ . The conjugation with the naphthyl ring enhances the polarizability of the C≡C bond, leading to a significantly more intense Raman signal compared to its IR absorption. nih.govacs.org This band falls within a "silent" region of biological spectra, where few other endogenous molecules have signals, making such alkynes excellent tags for Raman imaging. rsc.orgresearchgate.net The vibrations of the naphthyl ring will also be Raman active, producing characteristic signals in the fingerprint region.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a critical analytical tool for the structural elucidation of this compound, providing definitive confirmation of its molecular weight and offering insights into its fragmentation behavior under ionization. The molecular weight of this compound is 224.37 g/mol . sigmaaldrich.comfishersci.ca

Under electron ionization (EI), a hard ionization technique, the compound is expected to produce a distinct molecular ion peak (M⁺˙) corresponding to its molecular weight. nih.govyoutube.com This peak arises from the removal of a single electron from the molecule, forming a radical cation. The presence and intensity of this peak are crucial for confirming the molecular formula, C15H16Si. sigmaaldrich.com

The fragmentation of this compound is governed by the cleavage of its weakest bonds and the formation of stable carbocations and radicals. The trimethylsilyl (TMS) group significantly influences the fragmentation pattern. A primary and often dominant fragmentation pathway involves the cleavage of the bond between the silicon atom and the acetylenic carbon. This leads to the formation of a highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which is observed as a prominent peak at an m/z (mass-to-charge ratio) of 73. nih.gov

Another characteristic fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion, resulting in an [M-15]⁺ ion. This fragment, [C₁₄H₁₃Si]⁺, is stabilized by the aromatic naphthyl system and the silicon atom. Subsequent or alternative fragmentation pathways can include the cleavage of the C-C bond between the naphthyl group and the acetylene (B1199291) moiety. Due to the stability of the aromatic ring, the molecular ion peak in aromatic compounds is often strong. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 224 | Molecular Ion (M⁺˙) | [C₁₅H₁₆Si]⁺˙ | Confirms the molecular weight of the parent compound. |

| 209 | [M - CH₃]⁺ | [C₁₄H₁₃Si]⁺ | Loss of a methyl radical from the trimethylsilyl group. |

| 152 | [M - Si(CH₃)₃ + H]⁺ or [C₁₂H₈]⁺˙ | [C₁₂H₈]⁺˙ | Possible loss of the trimethylsilyl group and rearrangement. Corresponds to the naphthylacetylene radical cation. |

| 127 | Naphthyl Cation | [C₁₀H₇]⁺ | Cleavage of the bond between the naphthyl group and the acetylenic linker. |

| 73 | Trimethylsilyl Cation | [Si(CH₃)₃]⁺ | A characteristic and often abundant peak for TMS-containing compounds. nih.gov |

This table is generated based on established fragmentation principles for trimethylsilyl-containing aromatic compounds and may not represent all possible fragments.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Studies of Naphthyl-Acetylene Chromophores

The electronic properties of this compound are characterized by its distinct absorption and emission spectra, which are largely defined by the naphthyl-acetylene chromophore. The introduction of the trimethylsilyl group can subtly modify these properties through electronic and steric effects. mdpi.comnih.gov Naphthalene-based dyes are known for their rigid planar structure and large π-electron conjugation, which often leads to high quantum yields and excellent photostability. nih.govresearchgate.net

UV-Vis Absorption Spectroscopy:

The UV-Vis absorption spectrum of naphthyl-acetylene derivatives is dominated by π-π* transitions within the extended conjugated system of the naphthalene ring and the acetylenic bond. researchgate.net The spectrum of naphthalene itself shows characteristic absorption bands. The introduction of a silyl group, particularly a silylethynyl group, typically causes a bathochromic (red) shift in the absorption maxima to longer wavelengths. mdpi.comresearchgate.net This is attributed to σ-π conjugation between the C-Si bond and the π-system of the naphthalene ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For silyl-substituted naphthalenes, absorption maxima can shift by 8-9 nm to longer wavelengths compared to unsubstituted naphthalene. mdpi.comnih.gov The broad band around 340-350 nm in some naphthalene derivatives is assigned to the π→π* transition of the naphthalene ring. researchgate.net

Fluorescence Spectroscopy:

Naphthalene and its derivatives are well-known for their fluorescent properties. nih.gov Upon excitation with UV light, this compound is expected to exhibit fluorescence, emitting light at a longer wavelength than it absorbs. The substitution with a silyl group generally leads to an increase in fluorescence intensity. mdpi.comnih.gov This enhancement is a documented effect for silyl groups on various aromatic hydrocarbons. researchgate.net The emission maxima are also typically red-shifted compared to the parent naphthalene molecule. mdpi.com The specific emission wavelength and quantum yield are sensitive to the solvent environment, a phenomenon known as solvatochromism, which can provide information about the polarity of the molecule's excited state. nih.gov

Table 2: Representative Photophysical Data for Silyl-Substituted Naphthalene Derivatives

| Compound Type | Typical Absorption Maxima (λ_abs, nm) | Typical Emission Maxima (λ_em, nm) | Effect of Silyl Group |

| Naphthalene | ~275, ~312 | ~320-350 | - |

| 1-Silylnaphthalenes | Red-shifted by ~8-9 nm vs. naphthalene mdpi.comnih.gov | Red-shifted by ~4-5 nm vs. naphthalene mdpi.com | Increased fluorescence intensity mdpi.comnih.gov |

| 1-Silylethynylnaphthalenes | Bathochromic shift compared to silylnaphthalenes researchgate.net | Increased fluorescence intensity researchgate.net | Enhanced photostability nih.gov |

This table provides generalized data based on studies of related compounds and illustrates the expected trends for this compound.

The study of these spectroscopic properties is fundamental not only for the characterization of the molecule but also for its potential applications in materials science and as a fluorescent probe, where understanding the relationship between structure and photophysical behavior is paramount. nih.govniscpr.res.in

Computational Approaches and Mechanistic Insights for 1 1 Naphthyl 2 Trimethylsilyl Acetylene Reactions

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties and reactivity of molecules. For 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene, DFT studies can elucidate its electronic characteristics and predict its behavior in chemical reactions.

DFT calculations can determine the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other reagents. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps to classify the molecule as an electrophile or a nucleophile.

The following table illustrates the type of data that would be generated from DFT calculations on this compound.

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 |

| Ionization Potential (I) | -EHOMO | 6.2 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Electrophilicity Index (ω) | μ2 / 2η | 3.15 |

Note: The values in this table are hypothetical and serve to illustrate the output of DFT calculations.

These calculations would reveal that the naphthyl group is the primary site for electrophilic attack, while the trimethylsilyl (B98337) group influences the electronic properties of the acetylene (B1199291) linker.

Mechanistic Elucidation of Catalyzed Transformations and Reaction Pathways

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of complex chemical reactions. For this compound, this could involve studying its participation in reactions such as Diels-Alder cycloadditions or transition-metal-catalyzed cross-coupling reactions. chemrevlett.com

By modeling the reaction pathways, researchers can identify transition states, which are the highest energy points along the reaction coordinate, and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. A lower activation energy implies a faster reaction.

For example, in a catalyzed reaction, DFT can be used to model the interaction of the substrate with the catalyst. This can help in understanding how the catalyst lowers the activation energy and influences the stereochemistry of the product. The thermodynamic and kinetic parameters of each step in the catalytic cycle can be calculated to build a complete energy profile of the reaction.

Consider a hypothetical catalyzed hydroboration of this compound. DFT calculations could provide the following energetic details for the reaction pathway.

| Reaction Step | Description | ΔE‡ (kcal/mol) | ΔG (kcal/mol) |

| 1. Oxidative Addition | Catalyst binds to the borane reagent. | 12.5 | -5.2 |

| 2. Alkyne Coordination | This compound coordinates to the metal center. | 5.3 | -8.1 |

| 3. Migratory Insertion | The borane and alkyne moieties on the metal center react. | 18.7 | -15.4 |

| 4. Reductive Elimination | The product is released from the catalyst. | 8.1 | -25.6 |

Note: The values in this table are for illustrative purposes to show how DFT can be used to analyze a reaction mechanism.

Such studies can reveal the rate-determining step of the reaction and provide insights into how the catalyst's structure could be modified to improve its efficiency.

Prediction of Spectroscopic Parameters through Quantum Chemical Calculations

Quantum chemical calculations can accurately predict various spectroscopic parameters of molecules. This is particularly useful for confirming the structure of newly synthesized compounds or for interpreting complex experimental spectra. For this compound, methods like DFT can be used to compute its NMR, IR, and UV-Vis spectra. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. nih.gov These theoretical values can then be compared with experimental data to aid in the assignment of peaks in the NMR spectrum.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. These frequencies correspond to the absorption bands in the IR spectrum. The calculated spectrum can be used to assign the various vibrational modes of the molecule, such as the C≡C stretch of the acetylene group or the C-H vibrations of the naphthyl ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. nih.gov These transitions correspond to the absorption peaks in the UV-Vis spectrum. This can help in understanding the electronic structure of the molecule and the nature of its chromophores.

The following table shows a hypothetical comparison between experimental and calculated spectroscopic data for this compound.

| Spectroscopic Data | Experimental Value | Calculated Value | Assignment |

| 13C NMR (δ, ppm) | 104.2 | 103.8 | Acetylenic C-Si |

| 1H NMR (δ, ppm) | 0.35 | 0.32 | Si(CH3)3 |

| IR (cm-1) | 2155 | 2160 | C≡C Stretch |

| UV-Vis (λmax, nm) | 310 | 308 | π → π* transition |

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape and dynamic behavior.

In an MD simulation, the atoms in the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked over time.

MD simulations can be used to:

Explore Conformational Space: Identify the most stable conformations (arrangements of atoms) of the molecule and the energy barriers between them. For this compound, this could involve studying the rotation around the single bond connecting the naphthyl group to the acetylene linker.

Simulate Solvation: By including solvent molecules in the simulation box, the effect of the solvent on the molecule's conformation and dynamics can be studied.

Analyze Intermolecular Interactions: MD simulations can model how the molecule interacts with other molecules, such as in a crystal lattice or in solution.

The results of an MD simulation are often analyzed to obtain properties like radial distribution functions, root-mean-square deviation (RMSD), and various thermodynamic averages. This information provides a detailed picture of the molecule's behavior at the atomic level.

Applications of 1 1 Naphthyl 2 Trimethylsilyl Acetylene in Advanced Organic Synthesis

Building Block for Complex Polyaromatic and Heterocyclic Architectures

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene serves as a key starting material for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems. The presence of the naphthyl moiety provides a pre-existing aromatic core, while the acetylene (B1199291) functionality offers a reactive site for further annulation and cyclization reactions.

The trimethylsilyl (B98337) group plays a crucial role in these synthetic strategies. It acts as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for controlled, stepwise bond formation. This protection is readily removed under mild conditions, typically using a base, to reveal the terminal alkyne for subsequent transformations.

One common approach involves the coupling of the deprotected naphthylacetylene with other aromatic or unsaturated systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to link the naphthylacetylene unit to aryl halides, leading to the formation of more extended polyaromatic structures. These reactions are fundamental in creating materials with specific electronic and photophysical properties.

Furthermore, the acetylene moiety can participate in various cycloaddition reactions, providing access to diverse heterocyclic scaffolds. [3+2] cycloadditions with azides, for example, yield triazole-containing heterocycles. These synthetic routes are significant for the development of new materials and potential pharmaceutical agents. The ability to construct complex, multi-ring systems from this relatively simple precursor highlights its importance in synthetic organic chemistry.

Precursor in the Synthesis of Functionalized Organic Molecules

The utility of this compound extends to its role as a precursor for a wide array of functionalized organic molecules. The trimethylsilyl group is key to this versatility, as its removal unmasks a terminal alkyne, a highly reactive functional group that can be manipulated in numerous ways.

The process of desilylation is typically achieved using fluoride (B91410) reagents, such as tetrabutylammonium (B224687) fluoride (TBAF), or basic conditions, like potassium carbonate in methanol (B129727). nih.gov This straightforward deprotection step yields 1-ethynylnaphthalene (B95080), which can then undergo a variety of subsequent reactions. researchgate.net This two-step sequence allows for the introduction of the naphthylalkyne motif into a molecule at a specific point in a synthetic route.

Once the terminal alkyne is exposed, it can participate in a host of transformations, including:

Alkylation: Reaction with alkyl halides to introduce new carbon chains. libretexts.org

Coupling Reactions: Participation in Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with various partners. harvard.edu

Click Chemistry: Undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. nih.gov

Hydration: Addition of water across the triple bond to form ketones.

Reduction: Conversion of the alkyne to an alkene or alkane. libretexts.org

This reactivity makes this compound a valuable starting material for creating molecules with tailored properties for applications in materials science, medicinal chemistry, and polymer chemistry.

Role in the Generation of Bioorthogonal Chemical Reporters

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov this compound, and terminal alkynes in general, are pivotal in this field, particularly in the creation of bioorthogonal chemical reporters. nih.govnih.gov These reporters are small molecules containing a reactive handle, such as an alkyne, that can be selectively tagged with a probe for visualization or isolation.

The trimethylsilyl-protected alkyne of this compound can be incorporated into a biomolecule of interest through metabolic labeling or chemical synthesis. After incorporation, the silyl (B83357) group is removed to expose the terminal alkyne. This alkyne then serves as a reactive partner for a bioorthogonal ligation reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov

In these reactions, the alkyne reacts specifically with an azide-containing probe, which can be a fluorescent dye, a biotin (B1667282) tag for affinity purification, or another molecule for further functionalization. nih.gov This allows for the specific labeling and study of biomolecules within their native cellular environment. The naphthyl group can also impart useful properties, such as fluorescence, to the reporter molecule.

The ability to perform these highly selective chemical transformations in a biological context has revolutionized the study of complex biological processes, such as protein modifications, glycan analysis, and lipid trafficking. nih.govfriscourtlab.com

Utility in Stereoselective Synthesis as an Alkyne Equivalent

In stereoselective synthesis, where the three-dimensional arrangement of atoms is critical, this compound can be used as a sterically demanding alkyne equivalent. The bulky trimethylsilyl group can influence the stereochemical outcome of reactions at or near the alkyne functionality.

For example, in addition reactions to the alkyne, the silyl group can direct the incoming reagent to the opposite face of the triple bond, leading to a high degree of stereocontrol. This is particularly useful in the synthesis of chiral molecules, where precise control over the formation of stereocenters is essential.

Furthermore, the trimethylsilyl group can be used to temporarily block one reactive site of a molecule, allowing for selective reaction at another position. Following the desired transformation, the silyl group can be removed to reveal the alkyne for further functionalization. This strategy is valuable in multi-step syntheses where chemoselectivity is a challenge.

The use of silyl-protected alkynes like this compound provides synthetic chemists with a powerful tool for controlling the stereochemistry of their reactions, enabling the efficient construction of complex, stereochemically defined molecules.

Role of 1 1 Naphthyl 2 Trimethylsilyl Acetylene in Materials Science and Polymer Chemistry

Monomer in Polymerization Reactions

The acetylenic and naphthyl moieties of 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene make it a suitable monomer for the synthesis of novel polymers with tailored properties. The trimethylsilyl (B98337) group plays a crucial role as a removable protecting group, allowing for controlled polymerization reactions. dakenchem.com

Synthesis of Conjugated Polymers from Substituted Acetylenes

This compound serves as a precursor to poly(1-naphthylacetylene), a conjugated polymer with a backbone of alternating carbon-carbon single and double bonds, and pendant naphthyl groups. The synthesis typically involves a two-step process. First, the trimethylsilyl group is removed, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to yield the terminal alkyne, 1-ethynylnaphthalene (B95080). fishersci.ca This monomer can then be polymerized using various transition metal catalysts.

While direct polymerization studies of this compound are not extensively documented in publicly available literature, research on analogous compounds provides significant insight. For instance, the polymerization of similar diarylacetylene monomers containing naphthyl and trimethylsilyl groups has been successfully achieved. In one such study, 1-β-naphthyl-2-[(p-trimethylsilyl)phenyl]acetylene was polymerized using a TaCl₅-n-Bu₄Sn catalyst system to produce a high molecular weight polymer. sigmaaldrich.com This polymer demonstrated excellent solubility in common organic solvents and could be cast into free-standing membranes. sigmaaldrich.com

The general synthetic approach for such polymerizations is outlined below:

Table 1: General Conditions for Polymerization of Naphthyl-Containing Diarylacetylenes

| Parameter | Condition |

|---|---|

| Monomer | 1-β-naphthyl-2-[(p-trimethylsilyl)phenyl]acetylene |

| Catalyst System | TaCl₅-n-Bu₄Sn |

| Solvent | Cyclohexane or Toluene |

| Resulting Polymer | Poly(1-β-naphthyl-2-[(p-trimethylsilyl)phenyl]acetylene) |

| Polymer Properties | High molecular weight (Mw > 1 x 10⁶), soluble |

This table presents data for a closely related compound to illustrate the polymerization process.

Fabrication of Highly Cross-Linked Organic Solids

The creation of highly cross-linked organic solids from this compound is a promising area for developing robust materials with high thermal and chemical stability. Cross-linking can be induced through several mechanisms, including thermal treatment or chemical reactions that create covalent bonds between polymer chains.

Upon polymerization of the corresponding deprotected monomer, 1-ethynylnaphthalene, the resulting poly(1-naphthylacetylene) can be thermally treated to induce cross-linking. The naphthyl groups themselves can participate in intermolecular reactions at elevated temperatures, leading to a rigid, three-dimensional network. Research on the thermal degradation of polymers containing naphthalene (B1677914) moieties shows that cross-linking between adjacent aryl rings can occur. dakenchem.com

Furthermore, the desilylation of polymers synthesized from silyl-containing monomers can lead to insoluble materials, suggesting the formation of a cross-linked network. For example, the desilylation of poly(1-β-naphthyl-2-[(p-trimethylsilyl)phenyl]acetylene) membranes with trifluoroacetic acid resulted in a polymer that was insoluble in any solvent, indicating a highly cross-linked structure. sigmaaldrich.com This property is desirable for applications requiring durable materials that can withstand harsh environments.

Precursor for Advanced Functional Materials

The unique electronic and optical properties endowed by the naphthyl group make this compound an attractive precursor for a variety of advanced functional materials.

Electronic Materials and Sensors

Polymers derived from this compound are expected to possess interesting electronic properties due to the extended π-conjugation along the polymer backbone and the electronic nature of the naphthyl side groups. The electronic properties of polyacetylene and its derivatives have been extensively studied, revealing their semiconducting nature. sigmaaldrich.comchemsrc.com The incorporation of the large, polarizable naphthyl group can influence the polymer's ionization potential and electron affinity, making it a candidate for use in organic electronic devices.

While specific electronic devices fabricated from poly(1-naphthylacetylene) derived from the title compound are not widely reported, related naphthalene-containing polymers have shown promise. For instance, poly(1-vinylnaphthalene) has been utilized as an efficient hole transporter in electronic devices. thermofisher.com Additionally, functionalized naphthalene derivatives have been employed in the development of chemical sensors. A rationally designed naphthyl-substituted amine functionalized ionic liquid was used to create a platform for a hemoglobin biosensor, demonstrating the utility of naphthalene moieties in facilitating electron transfer processes. researchgate.net

Table 2: Electronic Properties of Related Naphthalene-Containing Materials

| Material | Application | Key Finding |

|---|---|---|

| Poly(1-vinylnaphthalene) | Hole Transporter | Efficient hole transport capabilities. thermofisher.com |

This table highlights the electronic applications of materials containing the naphthyl functional group.

Materials with Tunable Optical Properties

The optical properties of polymers are highly dependent on their molecular structure, including the nature of the repeating unit and the presence of chromophoric side chains. The naphthyl group in polymers derived from this compound acts as a strong chromophore, influencing the material's absorption and emission characteristics.

The tunability of the optical properties of conjugated polymers is a key area of research. This can be achieved by modifying the polymer's chemical structure or by altering its environment. For example, the introduction of different functional groups to the naphthyl ring or copolymerization with other monomers can shift the absorption and emission wavelengths.

Furthermore, the optical properties of polymer films can often be tuned by controlling the processing conditions, such as the choice of solvent and annealing temperature. Studies on other conjugated polymer systems have shown that solvent vapor exposure can induce changes in the polymer film's morphology, leading to significant alterations in its optical properties. fishersci.ca While specific studies on tuning the optical properties of poly(1-naphthylacetylene) are limited, the principles established for other conjugated polymers are expected to apply.

Integration into Nanomaterial Synthesis

The integration of this compound into nanomaterial synthesis offers a pathway to create novel functional nanomaterials. The compound can be used to functionalize the surface of nanoparticles, thereby imparting the electronic and optical properties of the naphthylacetylene moiety to the nanomaterial.

The trimethylsilylacetylene (B32187) group provides a versatile handle for attachment to nanoparticle surfaces through various chemical reactions. For instance, after deprotection to the terminal alkyne, it can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to covalently link to azide-functionalized nanoparticles. This approach has been used to functionalize conjugated polymer nanoparticles for bio-imaging applications. nih.gov

Development of High-Carbon Content Materials

The pursuit of advanced materials with high carbon content is driven by the demand for materials with exceptional thermal stability, mechanical strength, and electrical conductivity. In this context, this compound has emerged as a promising precursor in materials science and polymer chemistry for the synthesis of such carbon-rich materials. Its unique molecular architecture, featuring a bulky, aromatic naphthyl group and a reactive trimethylsilylacetylene moiety, provides a pathway to polymers that can be efficiently converted into high-yield carbonaceous structures through thermal treatment.

The polymerization of this compound yields poly(this compound), a substituted polyacetylene. The thermal degradation of this polymer under an inert atmosphere is a critical step in the formation of high-carbon content materials. This process, known as pyrolysis or carbonization, involves a series of complex chemical reactions that transform the polymer into a carbon-rich residue.

Research into the pyrolysis of analogous poly(arylacetylene)s provides significant insights into the expected behavior of poly(this compound). Poly(phenylacetylene) derivatives, for example, are recognized for their ability to produce high char yields upon thermal decomposition. This is largely attributed to their rigid, conjugated backbone and the presence of aromatic side groups. These structural features promote thermally induced cyclization and cross-linking reactions, which lead to the formation of a stable, three-dimensional carbon network rather than fragmentation into volatile, low-molecular-weight products. The large, fused aromatic system of the naphthyl group in poly(this compound) is anticipated to further enhance this effect, contributing to even greater thermal stability and a higher carbon yield.

The trimethylsilyl group plays a multifaceted role in this process. Initially, it enhances the solubility and processability of the polymer precursor, which is a significant advantage for fabricating materials into desired shapes, such as fibers or films, before thermal conversion. During pyrolysis, the trimethylsilyl groups are typically eliminated. However, the conditions of pyrolysis can lead to the formation of silicon-based ceramic phases, such as silicon carbide (SiC), within the carbon matrix. This in-situ generation of a ceramic component can significantly enhance the thermo-mechanical properties of the final carbonaceous material.

Detailed studies on the thermal conversion of related poly(phenylacetylene) derivatives have shown that these polymers can achieve exceptionally high carbon yields. For instance, poly(phenylacetylene) with a para-substituted acetylene (B1199291) group has been reported to yield approximately 90% carbon when heated to 1000°C in a nitrogen atmosphere. mdpi.com This high efficiency is a key attribute for a desirable carbon precursor, as it minimizes mass loss and the formation of structural defects during the carbonization process. mdpi.com

The thermal decomposition of these polymers generally proceeds in a multi-stage process. Initial heating leads to cross-linking reactions, forming a more stable network structure. As the temperature increases, the elimination of side groups and volatile components occurs, leading to a gradual increase in carbon content. Further heating at higher temperatures (above 800°C) facilitates the fusion of aromatic rings and the organization of the carbon atoms into more ordered graphitic structures. osti.gov

The table below presents typical thermal properties and carbon yields for analogous poly(arylacetylene)s, which can be considered indicative of the expected performance of poly(this compound).

| Polymer Precursor | Decomposition Onset (TGA, N₂) | Carbon Yield at 1000°C (N₂) | Reference |

| Poly(phenylacetylene) (para-substituted acetylene) | ~450°C | ~90% | mdpi.com |

| Poly(phenylacetylene) (para-substituted phenylacetylene) | Not specified | ~80% | mdpi.com |

| Poly(diphenylacetylene)s (desilylated) | ~480°C | High (not specified) |

Future Research Directions and Emerging Trends for 1 1 Naphthyl 2 Trimethylsilyl Acetylene Chemistry

Development of Sustainable and Greener Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. researchgate.net Future efforts in the synthesis of 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene and its derivatives will likely prioritize methods that reduce waste, use safer solvents, and improve energy efficiency. silicycle.comresearchgate.net

Key areas of development include:

Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This includes exploring cycloaddition reactions, such as the Diels-Alder reaction, where the naphthyl group can act as a diene under certain conditions. wikipedia.org

Use of Renewable Resources: Investigating the use of bio-based starting materials and solvents to reduce reliance on fossil fuels. mpg.de For instance, developing routes that utilize solvents derived from renewable sources like corn-based ethanol. silicycle.com

Catalyst-Centric Approaches: Focusing on the use of recyclable catalysts, such as those supported on polymers or encapsulated in novel materials, to simplify purification and reduce metal waste. nih.gov Electrocatalytic methods, powered by renewable energy, also present a promising avenue for sustainable acetylene (B1199291) functionalization. nih.gov

A comparison of traditional versus greener synthetic approaches is highlighted in the table below.

| Synthetic Aspect | Traditional Approach | Greener Alternative |

| Solvents | Often relies on volatile organic compounds (VOCs). | Use of water, supercritical fluids, or bio-based solvents. silicycle.com |

| Catalysts | Homogeneous catalysts that are difficult to recover. | Heterogeneous or recyclable catalysts. nih.gov |

| Starting Materials | Primarily derived from petrochemical feedstocks. | Exploration of biomass-derived starting materials. mpg.de |

| Waste Generation | Can produce significant amounts of byproducts and solvent waste. | Minimized waste through atom-economic reactions and solvent recycling. silicycle.com |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The functionalization of alkynes is a cornerstone of modern organic synthesis, and the development of new catalytic systems is crucial for expanding the reaction scope of this compound. acs.orgacs.org

Future research will likely focus on:

Advanced Catalyst Design: The development of catalysts that offer higher chemo-, regio-, and stereoselectivity in reactions involving the acetylenic bond. nih.gov This includes the use of N-heterocyclic carbene (NHC) ligands to modulate the activity of transition metal catalysts. acs.org

Multicomponent Reactions: Designing catalytic systems that can facilitate the coupling of three or more components in a single step, providing rapid access to complex molecular architectures. nih.gov

Asymmetric Catalysis: The creation of chiral catalysts to enable the enantioselective functionalization of the alkyne, leading to the synthesis of optically active compounds. nih.gov

Recent advances in catalysis for alkyne functionalization are summarized in the following table.

| Catalytic Transformation | Catalyst System | Key Advantages |

| Allylboration | Copper-based catalysts with chiral NHC ligands. | High levels of chemo-, stereo-, regio-, and enantioselectivity. nih.gov |

| Hydroarylation | Palladium or Nickel-based catalysts with directing groups. | Excellent regiocontrol and syn-stereoselectivity. acs.org |

| Arylative Cyclization | Nickel-catalyzed alkyne aryl-metalation. | Access to complex heterocyclic structures with good selectivity. scispace.com |

Expansion into Optoelectronic and Responsive Materials Science

The naphthyl group in this compound imparts interesting photophysical properties, making it a promising candidate for the development of advanced materials. nih.gov

Emerging trends in this area include:

Synthesis of Conjugated Polymers: The polymerization of this compound and its derivatives can lead to the formation of conjugated polymers with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Development of Responsive Materials: The incorporation of this compound into larger molecular structures can create materials that respond to external stimuli such as light, pH, or the presence of specific analytes. nih.gov For example, acylhydrazone derivatives containing a naphthyl group have been shown to exhibit photo-responsive behavior and reversible fluorescence switching. nih.gov

Creation of Novel Fluorophores: The unique electronic structure of the naphthylacetylene core can be modified to create new fluorescent dyes with tailored emission properties for applications in bioimaging and sensing.

Integration with Flow Chemistry and Automated Synthesis for Industrial Relevance

To enhance the industrial applicability of this compound chemistry, there is a growing interest in integrating modern process technologies. youtube.com

Key developments in this area are:

Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for seamless scale-up. youtube.com This is particularly relevant for exothermic reactions or those involving hazardous reagents.

Automated Synthesis Platforms: The use of automated systems can significantly accelerate the synthesis and purification of derivatives of this compound. sigmaaldrich.comsynplechem.com These platforms allow for high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery and materials science research. youtube.com

The benefits of integrating these technologies are outlined below.

| Technology | Key Advantages | Relevance to this compound Chemistry |

| Flow Chemistry | Enhanced safety, improved reaction control, easier scale-up. youtube.com | Facilitates the safe and efficient production of the compound and its derivatives on an industrial scale. |

| Automated Synthesis | High-throughput experimentation, rapid library synthesis, increased reproducibility. sigmaaldrich.comsynplechem.com | Accelerates the discovery of new derivatives with desired properties for various applications. |

Computational Design and Prediction of Novel Derivatives and Their Applications

Computational chemistry provides a powerful tool for accelerating the discovery and development of new molecules by predicting their properties and reactivity.

Future research will leverage computational methods to: